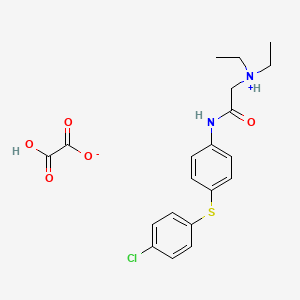
4'-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate is a chemical compound with a complex structure that includes a chlorophenylthio group, a diethylamino group, and an acetanilide moiety
準備方法
The synthesis of 4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Chlorophenylthio Intermediate: This step involves the reaction of p-chlorothiophenol with an appropriate halogenated compound to form the chlorophenylthio intermediate.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a diethylamine reacts with an appropriate intermediate.
Formation of the Acetanilide Moiety: The acetanilide moiety is formed by reacting the intermediate with acetic anhydride or a similar acetylating agent.
Oxalate Formation: Finally, the oxalate salt is formed by reacting the compound with oxalic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetanilide moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of 4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
類似化合物との比較
4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate can be compared with other similar compounds, such as:
4’-(p-Chlorophenylthio)-2-(methylamino)-acetanilide: This compound has a similar structure but with a methylamino group instead of a diethylamino group, leading to different chemical and biological properties.
4’-(p-Chlorophenylthio)-2-(ethylamino)-acetanilide:
4’-(p-Chlorophenylthio)-2-(dimethylamino)-acetanilide: The presence of a dimethylamino group in this compound results in distinct chemical behavior and biological activity.
特性
CAS番号 |
77711-61-6 |
|---|---|
分子式 |
C20H23ClN2O5S |
分子量 |
438.9 g/mol |
IUPAC名 |
[2-[4-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H21ClN2OS.C2H2O4/c1-3-21(4-2)13-18(22)20-15-7-11-17(12-8-15)23-16-9-5-14(19)6-10-16;3-1(4)2(5)6/h5-12H,3-4,13H2,1-2H3,(H,20,22);(H,3,4)(H,5,6) |
InChIキー |
QGPBPFFATOOKIT-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)
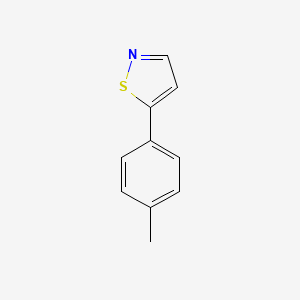
![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
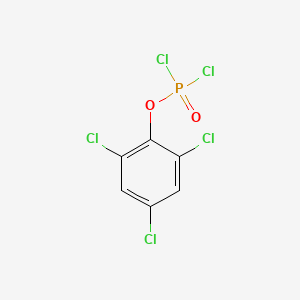
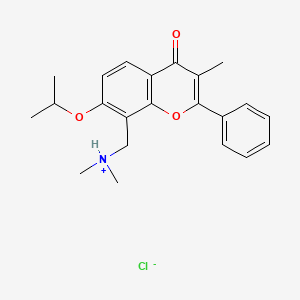
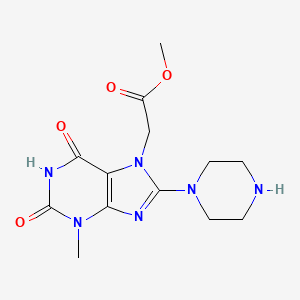
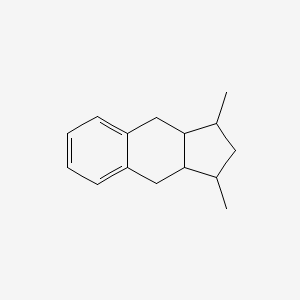
![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)
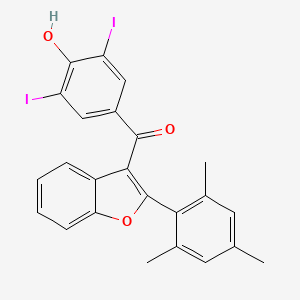
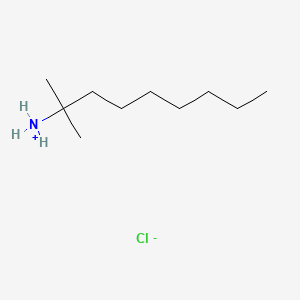
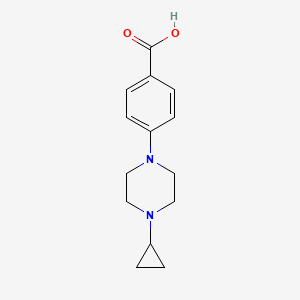
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
